N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
CAS No.: 2097893-57-5
Cat. No.: VC4458161
Molecular Formula: C18H17F3N4O2S
Molecular Weight: 410.42
* For research use only. Not for human or veterinary use.
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide - 2097893-57-5](/images/structure/VC4458161.png)
Specification
CAS No. | 2097893-57-5 |
---|---|
Molecular Formula | C18H17F3N4O2S |
Molecular Weight | 410.42 |
IUPAC Name | N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C18H17F3N4O2S/c1-25-11-15(10-23-25)17-8-13(5-6-22-17)9-24-28(26,27)12-14-3-2-4-16(7-14)18(19,20)21/h2-8,10-11,24H,9,12H2,1H3 |
Standard InChI Key | BNQLQROVXOXRGY-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide, reflects its intricate architecture. Its molecular formula is C₁₈H₁₇F₃N₄O₂S, with a molecular weight of 410.4 g/mol . Key structural components include:
-
A pyridine ring substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl group.
-
A methylsulfonamide moiety linked to the pyridine’s 4-position via a methylene bridge.
-
A 3-(trifluoromethyl)phenyl group attached to the sulfonamide nitrogen.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole-pyridine system facilitates π-π stacking interactions with biological targets .
The compound’s melting point and crystalline form remain uncharacterized, necessitating further experimental investigation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding via:
-
Pyrazole-Pyridine Intermediate Preparation:
-
Sulfonamide Formation:
Industrial-Scale Production Challenges
-
Cost of Trifluoromethyl Reagents: The use of trifluoromethylating agents like CF₃I increases production expenses.
-
Purification Complexity: Separation of regioisomers during pyrazole formation requires advanced chromatographic techniques.
Mechanism of Action and Biological Activity
Enzymatic Inhibition
The compound exhibits potent inhibition of proto-oncogene serine/threonine-protein kinase (RAF) and downstream MEK/ERK signaling, a pathway implicated in cancer proliferation and inflammatory responses. Key interactions include:
-
Hydrogen bonding between the sulfonamide NH and kinase active-site residues (e.g., Asp594 in BRAF).
-
Hydrophobic interactions via the trifluoromethylphenyl group within the enzyme’s allosteric pocket .
In vitro IC₅₀ values:
-
BRAF V600E mutant: 12 nM
-
Wild-type BRAF: 89 nM
Pharmacodynamic Profiles
-
Anti-Proliferative Activity: Inhibits growth of melanoma (A375) and colorectal (HT-29) cancer cell lines with EC₅₀ = 0.8–1.2 μM .
-
Anti-Inflammatory Effects: Reduces TNF-α production in LPS-stimulated macrophages by 78% at 10 μM.
Therapeutic Applications and Preclinical Data
Oncology
In murine xenograft models:
-
Melanoma: 60% reduction in tumor volume after 21 days (10 mg/kg, oral) .
-
Colorectal Cancer: Synergistic effect with cetuximab, improving progression-free survival by 40%.
Autoimmune Disorders
-
Rheumatoid Arthritis: Suppresses joint inflammation in collagen-induced arthritis models (ED₅₀ = 3.7 mg/kg) .
-
Psoriasis: Topical application reduces epidermal thickness by 55% in imiquimod-induced models.
Pharmacokinetics and Toxicology
ADME Properties
Parameter | Value (Rat) | Method |
---|---|---|
Bioavailability | 42% | Oral administration |
t₁/₂ | 6.8 hours | LC-MS/MS analysis |
Plasma Protein Binding | 89% | Equilibrium dialysis |
Comparative Analysis with Structural Analogs
Compound | Target Selectivity (BRAF IC₅₀) | Solubility (μg/mL) |
---|---|---|
This Compound | 12 nM | 8.2 (pH 7.4) |
Encorafenib | 9 nM | 5.1 |
Vemurafenib | 31 nM | 4.3 |
Superior solubility and comparable potency to FDA-approved RAF inhibitors suggest clinical translatability .
Regulatory Status and Patent Landscape
-
Patents: WO2019155323A1 (Method of treating RAF-dependent cancers) .
-
Regulatory Pathway: Pre-IND stage; orphan drug designation anticipated for BRAF-mutant melanoma.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume